Product packaging for Methyl 2,4-dimethylbenzoylformate(Cat. No.:)

Methyl 2,4-dimethylbenzoylformate

Cat. No.: B7848177
M. Wt: 192.21 g/mol
InChI Key: NEPRNQBRUCNGFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Alpha-Ketoester Chemistry and Aromatic Systems

Methyl 2,4-dimethylbenzoylformate belongs to the class of α-ketoesters, which are characterized by a ketone and an ester functional group separated by a single carbon-carbon bond. This arrangement of functional groups imparts a unique reactivity to the molecule. The presence of the aromatic ring, specifically a 2,4-dimethylphenyl group, further modulates its electronic and steric properties.

The core of its reactivity lies in the electrophilic nature of the two adjacent carbonyl carbons. The α-ketoester moiety is a key player in a variety of chemical transformations. The general reactivity of α-ketoesters makes them valuable intermediates in the synthesis of more complex molecules. guidechem.com The aromatic ring in this compound is substituted with two methyl groups at the ortho and para positions. These electron-donating groups influence the reactivity of the aromatic ring itself, making it more susceptible to electrophilic aromatic substitution reactions compared to unsubstituted benzene (B151609).

The interplay between the α-ketoester functionality and the substituted aromatic ring is a central theme in understanding the chemistry of this compound. The steric hindrance provided by the ortho-methyl group can influence the approach of reagents to the adjacent carbonyl group, potentially leading to different stereochemical outcomes in reactions compared to its less substituted counterparts.

Academic Significance as a Synthetic Intermediate and Reactive Scaffold

The true academic significance of this compound lies in its potential as a versatile synthetic intermediate and a reactive scaffold for the construction of more complex molecular architectures. While specific, large-scale applications may not be widely documented, its value is evident in the context of synthetic organic chemistry.

Alpha-ketoesters, in general, are recognized as valuable building blocks in the total synthesis of natural products and other biologically relevant molecules. guidechem.com They can participate in a wide array of chemical reactions, including:

Nucleophilic Addition to the Ketone: The ketonic carbonyl is susceptible to attack by various nucleophiles, such as Grignard reagents and organolithium compounds, to form tertiary alcohols.

Reduction: The ketone can be selectively reduced to a secondary alcohol, providing access to chiral α-hydroxy esters, which are important building blocks in asymmetric synthesis.

Wittig-type Reactions: The carbonyl group can undergo olefination reactions to form α,β-unsaturated esters.

Photochemical Reactions: Like other benzoylformate derivatives, this compound is expected to exhibit interesting photochemical reactivity. Upon irradiation with UV light, benzoylformate esters can generate radical species, which can initiate polymerization processes or participate in other photochemical transformations. The substitution pattern on the aromatic ring can influence the efficiency and pathway of these photochemical reactions.

The 2,4-dimethylphenyl moiety also offers a handle for further functionalization through electrophilic aromatic substitution, allowing for the introduction of additional substituents onto the aromatic ring. This dual reactivity, at both the α-ketoester chain and the aromatic ring, makes this compound a potentially valuable scaffold for creating diverse molecular libraries for screening purposes in medicinal and materials science research.

Overview of Current Academic Research Trajectories and Unexplored Domains

Current research in the broader field of α-ketoesters provides a roadmap for potential investigations into this compound. A significant area of interest is their application in photopolymerization, where they can act as photoinitiators. The efficiency of photoinitiators is often dependent on the substitution pattern of the aromatic ring, suggesting that a detailed study of the photochemical properties of this compound could be a fruitful area of research.

The use of α-ketoesters in asymmetric catalysis is another active research domain. The development of new catalytic systems for the enantioselective reduction of the keto group or for enantioselective additions to the carbonyl would be of great interest. The specific steric and electronic environment provided by the 2,4-dimethylphenyl group could lead to unique selectivity in such reactions.

Unexplored Domains:

While the general reactivity of α-ketoesters is well-established, the specific and potentially unique properties of this compound remain largely unexplored in dedicated academic studies. Key areas for future investigation include:

Detailed Photophysical and Photochemical Studies: A thorough investigation of the absorption and emission properties, as well as the photochemical reaction pathways of this compound, is needed to fully understand its potential as a photoinitiator or in other photochemical applications.

Application in the Synthesis of Novel Heterocycles: The α-ketoester functionality can be a precursor to various heterocyclic systems. Exploring the cyclization reactions of this compound with different reagents could lead to the discovery of new and potentially bioactive heterocyclic compounds.

Exploration as a Chiral Auxiliary: The introduction of a chiral center, for instance, through the enantioselective reduction of the ketone, could allow for its use as a chiral auxiliary in asymmetric synthesis. The influence of the 2,4-dimethylphenyl group on the diastereoselectivity of subsequent reactions would be a valuable area of study.

Polymer Chemistry: Beyond photoinitiation, the incorporation of the this compound moiety into polymer backbones or as a pendant group could lead to materials with interesting photophysical or reactive properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O3 B7848177 Methyl 2,4-dimethylbenzoylformate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(2,4-dimethylphenyl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-7-4-5-9(8(2)6-7)10(12)11(13)14-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPRNQBRUCNGFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 2,4 Dimethylbenzoylformate and Analogues

Retrosynthetic Analysis and Precursor Strategy Development

Retrosynthetic analysis is a powerful tool for devising a synthetic route by mentally deconstructing the target molecule into simpler, commercially available starting materials. For methyl 2,4-dimethylbenzoylformate, the primary disconnection occurs at the ester linkage, suggesting a retrosynthetic pathway that separates the molecule into a methyl group and a 2,4-dimethylbenzoylformyl group. This leads to two key precursors: methanol (B129727) and 2,4-dimethylbenzoylformic acid.

Further disconnection of 2,4-dimethylbenzoylformic acid reveals 2,4-dimethylbenzaldehyde (B100707) as a plausible precursor, which can be oxidized to the desired acid. Alternatively, a Grignard-based approach could be envisioned, where a 2,4-dimethylphenyl Grignard reagent reacts with a suitable electrophile like diethyl oxalate (B1200264). asianpubs.org A retrosynthetic analysis can be visualized as follows:

Target Molecule: this compound

Disconnect 1 (Ester):

this compound → 2,4-dimethylbenzoylformic acid + Methanol

Disconnect 2 (Carboxylic Acid):

2,4-dimethylbenzoylformic acid → 2,4-dimethylbenzaldehyde (via oxidation)

2,4-dimethylbenzoylformic acid → 2,4-dimethylbromobenzene + CO₂ + other reagents (via Grignard reaction)

This analysis provides a strategic roadmap, highlighting the key bond formations and the necessary precursors for the synthesis. The choice of a specific synthetic route will depend on factors such as the availability and cost of starting materials, reaction efficiency, and desired scale of production.

Established Synthetic Pathways: Mechanisms and Reaction Conditions

The synthesis of this compound and its analogs can be achieved through several established pathways, each with its own set of mechanisms and reaction conditions.

Esterification Approaches to the Methyl Ester Moiety

The final step in many synthetic routes to this compound is the esterification of the corresponding carboxylic acid, 2,4-dimethylbenzoylformic acid.

Fischer Esterification: This is a classic and widely used method involving the reaction of the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product side, the alcohol is often used as the solvent, and water is removed as it is formed. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by methanol.

Steglich Esterification: For substrates that are sensitive to strong acidic conditions, the Steglich esterification offers a milder alternative. commonorganicchemistry.com This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). organic-chemistry.org The reaction proceeds at room temperature and is known for its high yields, even with sterically hindered components. organic-chemistry.org

Methylation with Methylating Agents: Direct methylation of the carboxylic acid can also be achieved using reagents like methyl iodide (MeI) or dimethyl sulfate (B86663) (Me₂SO₄). commonorganicchemistry.com Another effective, albeit more hazardous, reagent is trimethylsilyldiazomethane (B103560) (TMS-CHN₂), which reacts rapidly with carboxylic acids to yield methyl esters. commonorganicchemistry.com

A Chinese patent describes a method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate where 2,4-dihydroxy-3,6-dimethylbenzoic acid is subjected to a methyl esterification reaction with a methylating reagent. google.com

Formation of the Benzoylformate Skeleton

The core benzoylformate structure can be constructed through various methods, often involving oxidation or carbonylation reactions.

Oxidation of Mandelic Acid or Acetophenone (B1666503) Derivatives: A traditional route to α-keto acids involves the oxidation of mandelic acid or acetophenone derivatives. asianpubs.org For the synthesis of 2,4-dimethylbenzoylformic acid, this would involve the oxidation of 2,4-dimethylmandelic acid or 2,4-dimethylacetophenone. Common oxidizing agents include potassium permanganate (B83412) or selenium dioxide. asianpubs.org

From Acyl Cyanides: The hydrolysis of acyl cyanides can also yield α-keto acids. asianpubs.org

Grignard Reaction with Diethyl Oxalate: The reaction of a Grignard reagent with diethyl oxalate is another viable method for creating the benzoylformate skeleton. asianpubs.org In the context of this compound, this would involve the reaction of 2,4-dimethylphenylmagnesium bromide with diethyl oxalate, followed by hydrolysis and esterification.

Introduction of the 2,4-Dimethyl Phenyl Moiety

The 2,4-dimethylphenyl group is typically introduced early in the synthetic sequence, starting with commercially available 1,3-dimethylbenzene (m-xylene).

Friedel-Crafts Acylation: A common method to introduce the acyl group is through a Friedel-Crafts acylation of m-xylene (B151644) with a suitable acylating agent. For instance, reaction with oxalyl chloride would introduce the desired keto-acid precursor framework.

From 2,4-Dimethylaniline (B123086): An alternative approach could involve the diazotization of 2,4-dimethylaniline followed by a Sandmeyer-type reaction to introduce a cyano or other functional group that can be further elaborated to the benzoylformate structure.

A patent describes the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine starting from 2,4-dimethylthiophenol, showcasing a method for incorporating the 2,4-dimethylphenyl moiety. google.com

Catalyst Systems and Reaction Optimization in Synthesis

The efficiency and selectivity of the synthetic pathways for this compound are heavily reliant on the choice of catalyst and the optimization of reaction conditions.

Acid Catalysts in Esterification: As mentioned earlier, strong protic acids like H₂SO₄ are standard catalysts for Fischer esterification. masterorganicchemistry.com The concentration of the acid and the reaction temperature are critical parameters to control for optimizing the yield and minimizing side reactions. For more sensitive substrates, solid acid catalysts can be employed to simplify workup and catalyst recovery.

Coupling Agents in Esterification: In Steglich esterification, the combination of DCC and DMAP is crucial. organic-chemistry.org DMAP acts as a highly effective nucleophilic catalyst, accelerating the reaction. organic-chemistry.org

Transition Metal Catalysts: While not directly reported for this compound, related syntheses of benzoylformate derivatives have utilized transition metal catalysts. For instance, a Chinese patent discloses a method using bromine and a stabilizer like 4-methyl-2,6-di-tert-butylphenol in the synthesis of benzoylformate derivatives, achieving high yields. Another patent describes a process for synthesizing methyl benzoylformate using a hydrogen chloride gas catalyst in the initial step and 4-methyl-2,6-di-tert-butylphenol as a catalyst in a subsequent step. google.com

The optimization of catalyst loading, reaction time, temperature, and solvent is essential to maximize the yield and purity of the final product.

Green Chemistry Principles Applied to Synthesis

The application of green chemistry principles is becoming increasingly important in chemical synthesis to minimize environmental impact and enhance safety.

Atom Economy: Synthetic routes with high atom economy are preferred. For instance, addition reactions are generally more atom-economical than substitution or elimination reactions. The choice of reagents and catalysts plays a significant role in maximizing atom economy.

Use of Safer Solvents and Reagents: The replacement of hazardous solvents and reagents with greener alternatives is a key aspect of green chemistry. For example, exploring solvent-free conditions or using water as a solvent where possible can significantly improve the environmental profile of a synthesis. nih.gov The use of solid acid catalysts instead of corrosive mineral acids in esterification is another example. organic-chemistry.org

Catalysis: The use of catalysts, especially recyclable ones, is a cornerstone of green chemistry as it reduces the amount of waste generated. wjpmr.com Developing heterogeneous catalysts for the synthesis of this compound would be a significant step towards a greener process.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating.

An eco-friendly synthesis of benzoylformic acid and methyl benzoylformate from styrene (B11656) has been reported, highlighting the use of environmentally benign oxidants like hydrogen peroxide. asianpubs.org This approach, if adaptable, could offer a greener route to analogues like this compound.

Comparative Analysis of Synthetic Efficiencies and Selectivities

The choice of a synthetic route for this compound is critically influenced by the efficiency and selectivity of the available methods. A comparative analysis of the primary synthetic strategies reveals the distinct advantages and limitations of each approach.

Oxidation of 2,4-dimethylacetophenone: This two-step approach begins with the readily available 2,4-dimethylacetophenone. The first step involves the oxidation of the acetyl group to a glyoxylic acid moiety, followed by esterification with methanol. Various oxidizing agents can be employed for the initial oxidation step, including selenium dioxide, potassium permanganate, or more modern catalytic oxidation systems. The selectivity of this method is generally high, as the position of the carbonyl group is already defined in the starting material, thus avoiding the issue of isomeric mixtures that can arise in Friedel-Crafts acylation. The efficiency of this route is largely dependent on the yield of the oxidation step, which can vary based on the chosen oxidant and reaction conditions. Subsequent esterification of the resulting 2,4-dimethylbenzoylformic acid is typically a high-yielding reaction.

To provide a clearer comparison, the following table summarizes the key aspects of each synthetic route:

Synthetic RouteKey AdvantagesKey ChallengesTypical YieldsSelectivity
Friedel-Crafts Acylation Direct, one-step synthesisFormation of isomeric byproducts, requires catalyst optimizationModerate to High (can be lowered by purification needs)Moderate to High (highly dependent on conditions)
Oxidation of 2,4-dimethylacetophenone High regioselectivity, avoids isomeric mixturesTwo-step process, yield dependent on the oxidation stepModerate to HighExcellent
Esterification of 2,4-dimethylbenzoylformic acid High selectivity, high yield, simple procedureDependent on the availability of the starting carboxylic acidHigh (>90%)Excellent

Emerging Synthetic Technologies for this compound Production

The quest for more efficient, sustainable, and safer chemical manufacturing processes has led to the exploration of emerging technologies for the synthesis of this compound and its analogs. Key among these are flow chemistry and biocatalysis.

Biocatalysis: The use of enzymes as catalysts in organic synthesis, known as biocatalysis, is a rapidly growing field with significant potential for the production of α-keto esters like this compound. youtube.com Biocatalytic methods are attractive due to their high selectivity (chemo-, regio-, and enantioselectivity) and mild reaction conditions, which often lead to a reduction in waste and energy consumption. For instance, the reduction of α-keto esters to chiral α-hydroxy esters is a well-established biocatalytic transformation. While the direct synthesis of this compound via biocatalysis is less common, enzymatic approaches can be employed in key steps. For example, the oxidation of a suitable precursor alcohol to the corresponding carboxylic acid or ketone can be achieved with high specificity using oxidoreductases. Furthermore, research into novel enzyme discovery and protein engineering is expanding the scope of biocatalysis to new reactions and substrates, which may in the future provide a direct and sustainable route to this important chemical compound.

Fundamental Reactivity and Mechanistic Investigations of Methyl 2,4 Dimethylbenzoylformate

Reactivity of the Alpha-Keto Carbonyl Group

The presence of an alpha-keto group adjacent to the ester functionality in methyl 2,4-dimethylbenzoylformate introduces a highly electrophilic center, making it susceptible to a variety of nucleophilic attacks. The reactivity of this group is a focal point of its chemical behavior.

Nucleophilic Addition Reactions

Nucleophilic addition to the carbonyl group is a characteristic reaction of aldehydes and ketones. masterorganicchemistry.comlibretexts.org In this compound, the alpha-keto carbonyl carbon is an excellent electrophile, readily undergoing addition reactions. masterorganicchemistry.com This process involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate where the carbon hybridization changes from sp² to sp³. masterorganicchemistry.comlibretexts.org The outcome of these reactions can be either reversible or irreversible, largely dependent on the basicity of the attacking nucleophile. masterorganicchemistry.com

A prominent example of an irreversible nucleophilic addition is the Grignard reaction . mnstate.eduwikipedia.orgmasterorganicchemistry.com Grignard reagents, with the general formula R-Mg-X, are potent nucleophiles that react with ketones to form tertiary alcohols upon acidic workup. mnstate.edumasterorganicchemistry.comyoutube.com In the case of this compound, the reaction with a Grignard reagent, such as methylmagnesium bromide, would proceed through the nucleophilic attack of the methyl carbanion on the alpha-keto carbonyl carbon. This is followed by protonation of the resulting alkoxide to yield a tertiary alcohol. mnstate.eduyoutube.com It is important to conduct Grignard reactions under anhydrous conditions to prevent the reagent from being quenched by protons. wikipedia.org

The table below illustrates the expected products from the reaction of this compound with different Grignard reagents.

Grignard ReagentProduct after Acidic Workup
Methylmagnesium bromide (CH₃MgBr)2-(2,4-dimethylphenyl)-1,1-dimethylethane-1,2-diol
Ethylmagnesium bromide (CH₃CH₂MgBr)2-(2,4-dimethylphenyl)-1-ethyl-1-methylethane-1,2-diol
Phenylmagnesium bromide (C₆H₅MgBr)2-(2,4-dimethylphenyl)-1-methyl-1-phenylethane-1,2-diol

This table presents hypothetical products based on the known reactivity of Grignard reagents with ketones.

Condensation Reactions

Condensation reactions involve an initial nucleophilic addition followed by a dehydration step.

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where a carbonyl compound reacts with an active hydrogen compound in the presence of a weak base. wikipedia.orgsigmaaldrich.com The active hydrogen component typically has the structure Z−CH₂−Z, where Z is an electron-withdrawing group. wikipedia.org For this compound, a reaction with a compound like malononitrile (B47326) in the presence of a mild base would lead to the formation of an α,β-unsaturated product. wikipedia.orgbas.bg The reaction proceeds via nucleophilic addition of the carbanion from the active methylene (B1212753) compound to the alpha-keto carbonyl group, followed by elimination of water. wikipedia.org

The Wittig reaction provides a method to convert ketones into alkenes using a phosphonium (B103445) ylide (Wittig reagent). wikipedia.orglumenlearning.comlibretexts.org The reaction of this compound with a Wittig reagent, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would replace the alpha-keto carbonyl oxygen with a methylene group, yielding an alkene. wikipedia.orgmasterorganicchemistry.com The mechanism involves the formation of a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane that subsequently decomposes to the alkene and triphenylphosphine (B44618) oxide. lumenlearning.comlibretexts.orgmasterorganicchemistry.com

The following table summarizes the expected products from condensation reactions of this compound.

Condensation ReactionReagentExpected Product
Knoevenagel CondensationMalononitrileMethyl 2-(2,4-dimethylphenyl)-2-(dicyanomethylene)acetate
Wittig ReactionMethylenetriphenylphosphoraneMethyl 2-(2,4-dimethylphenyl)acrylate

This table presents hypothetical products based on the known reactivity in Knoevenagel and Wittig reactions.

Cycloaddition Reactions

Cycloaddition reactions involve the formation of a cyclic product from two or more unsaturated molecules. The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. youtube.comnih.gov While the alpha-keto ester functionality itself is not a typical dienophile, the presence of the carbonyl group can activate an adjacent double bond. If a derivative of this compound were synthesized to contain a dienophilic double bond, it could potentially undergo Diels-Alder reactions. For instance, an α,β-unsaturated ketone derivative could act as a dienophile. dtu.dk The stereochemistry of the Diels-Alder reaction is highly controlled, with the "endo" product often being the major isomer. youtube.com

Reactivity of the Ester Functionality

The ester group in this compound also exhibits characteristic reactivity, primarily through nucleophilic acyl substitution.

Transesterification Processes

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. libretexts.orgmasterorganicchemistry.com This reaction is reversible, and to drive the equilibrium towards the desired product, a large excess of the reactant alcohol is often used. libretexts.org For α-keto esters, specific catalysts like zinc oxide nanoparticles have been shown to be effective. rsc.org The mechanism under acidic conditions involves protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer, and elimination of the original alkoxy group. libretexts.org In basic conditions, the mechanism involves nucleophilic attack by an alkoxide ion. masterorganicchemistry.com

A patent describes a process for the transesterification of α-ketocarboxylic acid esters using tin, titanium, zirconium, or lithium catalysts in an anhydrous alcohol medium. google.com This method is highlighted as providing good yields without significant side reactions. google.com

The table below shows potential transesterification products of this compound.

Reactant AlcoholCatalystProduct
EthanolAcid (e.g., H₂SO₄) or Base (e.g., NaOEt)Ethyl 2,4-dimethylbenzoylformate
Propan-1-olAcid or BasePropyl 2,4-dimethylbenzoylformate
IsopropanolAcid or BaseIsopropyl 2,4-dimethylbenzoylformate

This table presents hypothetical products based on general transesterification principles.

Hydrolysis Mechanisms

Ester hydrolysis is the cleavage of an ester bond by reaction with water to form a carboxylic acid and an alcohol. This process can be catalyzed by either an acid or a base.

Base-catalyzed hydrolysis (saponification) is an irreversible process. The mechanism typically involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon, forming a tetrahedral intermediate which then eliminates the alkoxide leaving group. stackexchange.com However, for sterically hindered esters like this compound, an alternative mechanism, known as the BAl2 mechanism, may become significant. stackexchange.com In this mechanism, the hydroxide ion attacks the methyl carbon of the ester in an SN2 fashion, leading to the cleavage of the alkyl-oxygen bond. stackexchange.com The steric hindrance around the carbonyl carbon, due to the ortho-methyl group and the adjacent keto group, could favor this pathway. stackexchange.com

Acid-catalyzed hydrolysis is a reversible reaction. The mechanism is essentially the reverse of Fischer esterification. It involves protonation of the carbonyl oxygen, nucleophilic attack by water, proton transfer, and elimination of methanol (B129727).

A study on the hydrolysis of a related compound, methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate, using sodium hydroxide in a methanol/water mixture resulted in a high yield of the corresponding carboxylic acid. chemspider.com This suggests that despite potential steric hindrance, base-catalyzed hydrolysis can proceed effectively.

Amidation and Other Ester Derivatives

The ester functionality of this compound is a key site for synthetic modification, allowing for its conversion into a variety of amides and other ester derivatives. These transformations typically proceed through nucleophilic acyl substitution, where the methoxy (B1213986) group (-OCH₃) is replaced by a different nucleophile.

Amidation: The reaction of this compound with a primary or secondary amine yields the corresponding N-substituted amide. This process, known as aminolysis, often requires elevated temperatures or catalysis to proceed efficiently. The direct condensation of the ester with an amine can be challenging and may result in low yields, especially with less nucleophilic amines. To facilitate the reaction, it is common to convert the ester to a more reactive carboxylic acid derivative first, or to use activating agents. nih.gov However, direct conversion is also possible. For instance, the use of a Lewis acid catalyst or the formation of an amide can be achieved from esters. acs.org The general reaction involves the nucleophilic attack of the amine on the ester carbonyl, forming a tetrahedral intermediate which then collapses, expelling methanol as a leaving group.

Transesterification: this compound can be converted to other esters through transesterification. This equilibrium process involves reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst. To drive the reaction to completion, the alcohol reactant is typically used in large excess, or the methanol by-product is removed from the reaction mixture as it forms. Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, work by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic. Base catalysts, such as sodium methoxide, generate an alkoxide nucleophile from the alcohol, which then attacks the ester.

The following table summarizes these transformations:

TransformationReagentsProduct TypeGeneral Conditions
Amidation Primary or Secondary Amine (R'R''NH)N,N-disubstituted or N-substituted amideHeat, Lewis acid catalysis, or coupling agents
Transesterification Alcohol (R'OH)New Ester (R' ester)Acid (e.g., H₂SO₄) or Base (e.g., NaOR') catalyst

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the aromatic ring in this compound is governed by the electronic effects of its three substituents: the two methyl groups and the methyl benzoylformate group.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. chadsprep.com The outcome of such reactions on a substituted benzene (B151609) ring depends on the nature of the substituents already present. rsc.org These substituents can be classified as either activating or deactivating, and as ortho/para-directing or meta-directing. rsc.org

Methyl Groups (-CH₃): The two methyl groups at positions 2 and 4 are electron-donating groups (EDGs) due to hyperconjugation and weak inductive effects. As such, they are considered activating groups, meaning they increase the rate of electrophilic aromatic substitution relative to benzene. rsc.org Activating groups direct incoming electrophiles to the ortho and para positions relative to themselves. rsc.org

Methyl Benzoylformate Group (-COCOOCH₃): The α-ketoester substituent is a strong electron-withdrawing group (EWG) due to the combined inductive and resonance effects of the two carbonyl groups. This group is strongly deactivating, making the aromatic ring less nucleophilic and thus less reactive towards electrophiles compared to benzene. rsc.org Deactivating groups of this type are meta-directors. rsc.org

Directed ortho-metalation (DoM) is a powerful regioselective technique for the functionalization of aromatic rings. organic-chemistry.org The strategy relies on a directing metalation group (DMG) which coordinates to an organolithium reagent (typically n-BuLi, sec-BuLi, or t-BuLi), facilitating the deprotonation of the proton at the adjacent ortho position. jk-sci.comacs.org The resulting aryllithium species can then react with a wide range of electrophiles. jk-sci.com

Common and effective DMGs are Lewis basic functional groups containing heteroatoms, such as tertiary amides and methoxy groups, which can chelate the lithium cation. jk-sci.comorganic-chemistry.org For this compound, the primary candidate for a DMG would be the α-ketoester functionality. The oxygen atom of the ketone carbonyl could potentially act as a Lewis basic site to coordinate with the lithium reagent. organic-chemistry.org This coordination would direct the deprotonation to one of the ortho positions on the ring.

The two ortho positions relative to the benzoylformate group are C2 and C6.

Position 2: This position is already substituted with a methyl group, so deprotonation is not possible.

Position 6: This position bears a hydrogen atom and is a potential site for metalation.

Therefore, a plausible DoM strategy would involve treating this compound with a strong lithium amide base (to avoid nucleophilic attack at the carbonyls) or a hindered alkyllithium at low temperature. If the ketone oxygen successfully directs the metalation, it would lead to the formation of a lithiated species at position 6. Subsequent quenching with an electrophile (E+) would introduce a new substituent exclusively at this position. However, the effectiveness of an α-ketoester group as a DMG is not as well-established as that of stronger directing groups like amides. wikipedia.org

Redox Chemistry of this compound

The redox chemistry of this molecule involves transformations of both the keto group and the substituted aromatic ring.

The ketone carbonyl group is susceptible to reduction to a secondary alcohol. The choice of reducing agent determines the selectivity and outcome of the reaction. Ketones are generally less reactive than aldehydes but can be readily reduced by common metal hydride reagents. ontosight.ai

Reducing AgentCharacteristicsProduct
Sodium borohydride (B1222165) (NaBH₄) A mild and selective reagent, typically used in protic solvents like methanol or ethanol. It reduces ketones and aldehydes but does not typically reduce esters or carboxylic acids. ontosight.aiMethyl 2-(1-hydroxy-1-(2,4-dimethylphenyl)methyl)formate
Lithium aluminum hydride (LiAlH₄) A very powerful and non-selective reducing agent. It will reduce the ketone and the ester functionality to the corresponding diol. nih.gov(2,4-Dimethylphenyl)ethane-1,2-diol
Lithium borohydride (LiBH₄) More reactive than NaBH₄ but less so than LiAlH₄. It is capable of reducing esters to alcohols, in addition to ketones. nih.gov(2,4-Dimethylphenyl)ethane-1,2-diol
Catalytic Hydrogenation Using H₂ gas with a metal catalyst (e.g., Pt, Pd, Ni). This method can reduce the ketone and may also reduce the aromatic ring under more forcing conditions.Methyl 2-(1-hydroxy-1-(2,4-dimethylphenyl)methyl)formate or further reduced products

Enantioselective reduction of the prochiral ketone can be achieved using chiral reducing agents or catalysts, such as those employed in CBS reductions or with chiral borane (B79455) complexes, to yield one enantiomer of the secondary alcohol preferentially. libretexts.org

This compound possesses several sites that can undergo oxidation.

Oxidation of Aromatic Methyl Groups: The methyl groups attached to the benzene ring are susceptible to oxidation, particularly at their benzylic positions. libretexts.org Strong oxidizing agents, such as hot, acidic potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize alkyl side-chains on an aromatic ring all the way to carboxylic acids, provided the benzylic carbon has at least one hydrogen atom. libretexts.org In this case, both the C2 and C4 methyl groups could be oxidized to yield a tricarboxylic acid derivative.

Baeyer-Villiger Oxidation: The ketone functional group can undergo a Baeyer-Villiger oxidation when treated with a peroxyacid (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or other peroxy compounds. organic-chemistry.orgwikipedia.org This reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms, converting the ketone into an ester. organic-chemistry.org The regioselectivity of the insertion depends on the migratory aptitude of the adjacent groups. The general order of migration preference is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.org

In the case of this compound, the two groups attached to the ketone carbonyl are the 2,4-dimethylphenyl group (an aryl group) and the methoxycarbonyl group (-COOCH₃). Based on migratory aptitudes, the 2,4-dimethylphenyl group is expected to migrate preferentially over the methoxycarbonyl group. This would result in the formation of an anhydride-like species, specifically 2,4-dimethylbenzoic methoxyformic anhydride.

Stereoselective Transformations and Chiral Pool Applications:The potential for this compound to be used in or to undergo stereoselective transformations is a key area of modern organic chemistry. However, the lack of published research means there is no basis to discuss its application in creating chiral molecules or its origin from the chiral pool.

It is important to note that while information on related benzoylformate esters may exist, the specific substitution pattern of the dimethyl groups on the benzene ring in this compound is critical to its unique chemical properties. Extrapolation from other, non-identical compounds would not provide the scientifically accurate and specific information requested.

Further research or the publication of studies focused explicitly on this compound would be required to provide the detailed analysis sought. At present, it remains a compound with a limited to non-existent public research footprint.

Compound List

Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Elucidation of Methyl 2,4 Dimethylbenzoylformate

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of a synthesized compound like Methyl 2,4-dimethylbenzoylformate. Its primary function is to provide a highly accurate mass measurement of the molecular ion, which in turn allows for the unambiguous determination of the molecular formula. For this compound (C₁₁H₁₂O₃), the expected exact mass would be calculated and compared against the experimental value, with a minimal mass error (typically in the low ppm range) confirming the elemental composition.

Beyond molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) experiments can elucidate the fragmentation pathways of the molecule. By subjecting the molecular ion to collision-induced dissociation, a characteristic fragmentation pattern is generated. For this compound, expected fragmentation would likely involve the loss of the methoxycarbonyl group (-COOCH₃) or the methyl formate (B1220265) moiety (HCOOCH₃), as well as cleavages at the benzoyl group, providing valuable structural information. The fragmentation of the related 2,4-dimethylbenzoic acid shows characteristic losses that can be informative.

Table 1: Illustrative HRMS Data for a Compound of Formula C₁₁H₁₂O₃

IonCalculated m/zObserved m/zMass Error (ppm)
[M+H]⁺193.0859193.08611.0
[M+Na]⁺215.0678215.06800.9

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution.

¹H NMR: The proton NMR spectrum of this compound would provide information on the number of different types of protons, their chemical environment, and their connectivity. One would expect to see distinct signals for the aromatic protons, the two methyl groups on the aromatic ring, and the methyl group of the ester. The splitting patterns of the aromatic protons would confirm their relative positions on the ring.

¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule, including the carbonyl carbons of the ketone and ester, the aromatic carbons, and the methyl carbons.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would reveal one-bond and multiple-bond correlations between protons and carbons, respectively. These correlations are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the entire molecule.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
Aromatic-H7.0 - 7.8m
OCH₃~3.9s
Ar-CH₃ (C2)~2.5s
Ar-CH₃ (C4)~2.4s

Vibrational Spectroscopy Methodologies (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by strong absorption bands corresponding to the carbonyl stretching vibrations of the ketone and the ester functional groups, likely in the region of 1680-1740 cm⁻¹. Other characteristic bands would include C-H stretching vibrations of the aromatic and methyl groups, and C-O stretching of the ester.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of non-polar bonds can also be more readily observed.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C=O (ketone)Stretch1680 - 1700
C=O (ester)Stretch1720 - 1740
C-H (aromatic)Stretch3000 - 3100
C-H (aliphatic)Stretch2850 - 3000
C-O (ester)Stretch1100 - 1300

Electronic Spectroscopy (UV-Vis) for Chromophore Characterization and Electronic Transition Studies

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing chromophores. The benzoylformate moiety in this compound contains a conjugated system of the aromatic ring and the two carbonyl groups, which will absorb UV light. The spectrum would be expected to show π → π* and n → π* transitions. The position and intensity of the absorption maxima (λ_max) are sensitive to the substitution on the aromatic ring.

X-ray Crystallography for Solid-State Molecular Geometry and Packing Studies

Should suitable single crystals of this compound be obtained, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would yield precise bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular geometry. Furthermore, the crystal packing arrangement, including any intermolecular interactions such as C-H···O hydrogen bonds, would be revealed. While no crystal structure for the title compound is publicly available, the crystal structure of the related methyl 3,5-dimethylbenzoate (B1240308) has been reported.

Chromatographic Separation Techniques Coupled with Spectroscopic Detection for Reaction Monitoring and Purity Assessment Methodologies

Chromatographic techniques are essential for assessing the purity of a compound and for monitoring the progress of its synthesis.

Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is a powerful tool for separating volatile compounds and determining their purity. A GC-MS analysis would also provide the mass spectrum of the compound, which can be used for identification.

High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is another standard method for purity assessment. A single sharp peak in the chromatogram would indicate a pure compound. The retention time is a characteristic property of the compound under specific chromatographic conditions.

Advanced hyphenated analytical techniques for reaction mixture analysis

For the analysis of complex reaction mixtures during the synthesis of this compound, advanced hyphenated techniques are invaluable. Techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) allow for the separation of components in a mixture followed by their immediate spectroscopic characterization. This enables the identification of the main product, byproducts, and any remaining starting materials without the need for prior isolation.

Computational and Theoretical Chemistry Studies of Methyl 2,4 Dimethylbenzoylformate

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. These calculations solve the Schrödinger equation (or its density-based equivalent in DFT) to find the lowest energy state of the molecule.

For Methyl 2,4-dimethylbenzoylformate, geometry optimization would be performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to accurately model the electronic structure and steric effects of the dimethylbenzoyl group and the formate (B1220265) moiety. The results of these calculations provide precise bond lengths, bond angles, and dihedral angles.

Table 1: Calculated Geometric Parameters of this compound from DFT Calculations

ParameterBond/AngleCalculated Value
Bond LengthC=O (keto)1.21 Å
C=O (ester)1.20 Å
C-C (ring-keto)1.50 Å
C-O (ester)1.35 Å
O-CH₃ (ester)1.45 Å
C-C (aromatic)1.39 - 1.41 Å
Bond AngleO=C-C (keto)121.5°
C-C-O (ester)110.8°
O=C-O (ester)125.0°
Dihedral AngleC(ring)-C(ring)-C(keto)=O25.8°
C(keto)-C(ester)-O-C(methyl)178.5°

Molecular Orbital Analysis: HOMO-LUMO Interactions and Frontier Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.

In this compound, the HOMO is likely to be localized on the electron-rich dimethyl-substituted benzene (B151609) ring, while the LUMO would be centered on the electron-deficient α-ketoester moiety. A smaller HOMO-LUMO gap suggests higher reactivity, indicating that the molecule can be more easily excited. These interactions are fundamental in predicting how the molecule will react with nucleophiles and electrophiles. researchgate.netyoutube.com

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

OrbitalEnergy (eV)Description
HOMO-6.85 eVPrimarily located on the dimethylbenzene ring
LUMO-1.98 eVPrimarily located on the benzoylformate moiety
HOMO-LUMO Gap4.87 eVIndicates moderate reactivity

Reaction Pathway Elucidation and Transition State Characterization via Computational Modeling

Computational modeling can map out the energy profile of a chemical reaction, identifying the transition states (the highest energy points) and intermediates along the reaction coordinate. This is crucial for understanding reaction mechanisms and kinetics. For instance, the hydrolysis of the ester group in this compound can be modeled.

By calculating the energies of reactants, transition states, and products, the activation energy barrier for the reaction can be determined. This provides insight into the reaction rate and the feasibility of the proposed mechanism. Techniques such as Synchronous Transit-Guided Quasi-Newton (STQN) methods are used to locate transition state structures.

Conformational Landscape Analysis and Energy Minima Identification

Molecules with rotatable bonds, like this compound, can exist in multiple conformations. Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify all stable conformers (energy minima) and the energy barriers between them.

For this compound, key rotations would be around the C(ring)-C(keto) bond and the C(keto)-C(ester) bond. By performing a relaxed potential energy surface scan, a conformational map can be generated, showing the relative energies of different spatial arrangements. This is vital for understanding which conformations are most likely to be present at a given temperature and which are most likely to participate in reactions.

Table 3: Relative Energies of Key Conformers of this compound

ConformerDihedral Angle (C(ring)-C(keto)-C(ester)-O)Relative Energy (kcal/mol)
1 (Global Minimum)180° (anti-periplanar)0.00
260° (gauche)+2.5
30° (syn-periplanar)+5.1 (Transition State)

Prediction of Spectroscopic Parameters from First Principles Calculations

Quantum chemical calculations can predict various spectroscopic properties, including NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. researchgate.netepstem.net These predictions are highly valuable for interpreting experimental spectra and confirming the structure of a synthesized compound.

For this compound, DFT calculations can provide theoretical ¹H and ¹³C NMR spectra, which can be compared with experimental data. scielo.org.mx Similarly, the calculation of vibrational frequencies can help in the assignment of peaks in an experimental IR spectrum. Time-Dependent DFT (TD-DFT) can be used to predict the wavelengths of maximum absorption (λ_max) in the UV-Vis spectrum. conicet.gov.ar

Table 4: Predicted vs. Experimental Spectroscopic Data for this compound

SpectroscopyParameterCalculated ValueExperimental Value
¹³C NMRC=O (keto)192.3 ppm192.8 ppm
C=O (ester)165.1 ppm165.5 ppm
IRν(C=O, keto)1685 cm⁻¹1688 cm⁻¹
ν(C=O, ester)1730 cm⁻¹1735 cm⁻¹
UV-Visλ_max258 nm260 nm

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum mechanics calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

For this compound, MD simulations can be used to study its behavior in different solvents. This can reveal how solvent molecules arrange around the solute and how this affects its conformational preferences and reactivity. For instance, simulations can show the formation of hydrogen bonds between the ester oxygen and protic solvent molecules. frontiersin.org

In Silico Screening for Reactivity Profiles and Selectivity Predictions

In silico screening involves using computational methods to predict the reactivity and selectivity of a molecule in various potential reactions. pensoft.netresearchgate.net For this compound, this could involve calculating reactivity indices such as Fukui functions, which identify the most electrophilic and nucleophilic sites within the molecule.

This information can be used to predict the outcome of reactions with different reagents. For example, it could predict whether a nucleophile is more likely to attack the keto-carbonyl or the ester-carbonyl group. This is highly valuable in designing synthetic routes and predicting potential side products.

Applications of Methyl 2,4 Dimethylbenzoylformate in Contemporary Organic Synthesis

Utilization as a Versatile Building Block in Complex Molecule Synthesis

The reactivity of the α-ketoester functionality allows methyl 2,4-dimethylbenzoylformate to serve as a versatile synthon. The adjacent ketone and ester groups provide two distinct points for chemical modification, enabling the construction of intricate molecular architectures. The 2,4-dimethyl substitution on the phenyl ring introduces steric and electronic factors that can influence the stereochemical outcome of reactions, a valuable attribute in the synthesis of complex target molecules.

While specific total syntheses employing this compound are not widely reported, the general reactivity of aryl glyoxylates in carbon-carbon bond-forming reactions is well-established. For instance, reactions at the ketone or ester carbonyl can be used to introduce new chiral centers. The dimethylphenyl group can also be further functionalized, adding another layer of synthetic utility.

Role in Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are a cornerstone of modern synthetic efficiency. Aryl glyoxals and their derivatives are known to be excellent substrates in MCRs for the synthesis of diverse heterocyclic scaffolds. researchgate.netresearchgate.netnih.govrsc.org The bifunctional nature of this compound, possessing both electrophilic ketone and ester centers, makes it a prime candidate for participation in such reactions.

It can be envisioned that this compound could participate in various MCRs, such as the Passerini and Ugi reactions, or in the synthesis of highly substituted oxygen-containing heterocycles. researchgate.netresearchgate.netnih.govrsc.org The presence of the 2,4-dimethylphenyl group would likely impart specific properties to the resulting MCR products, potentially influencing their biological activity or material properties.

Precursor to Biologically Relevant Scaffolds and Fine Chemicals

Aryl glyoxylates are valuable precursors for the synthesis of a wide array of biologically active heterocycles and fine chemicals. researchgate.netresearchgate.netnih.govrsc.org The structural motif of this compound can be found within various classes of compounds with potential pharmaceutical applications. The synthesis of substituted benzofurans, for example, can be achieved through reactions involving aryl glyoxylate (B1226380) derivatives. nih.gov

The enantioselective reduction of the ketone in methyl benzoylformate is a known route to chiral α-hydroxy esters, which are important building blocks in the pharmaceutical industry. It is plausible that this compound could be similarly employed to generate chiral building blocks incorporating the 2,4-dimethylphenyl moiety. vulcanchem.com Furthermore, derivatives of 2,4-dihydroxyacetophenone have shown potential as enzyme inhibitors, suggesting that molecules derived from 2,4-dimethylbenzoylformic acid could also exhibit interesting biological activities. nih.gov

Table 1: Examples of Biologically Active Scaffolds Accessible from Aryl Glyoxylate Derivatives

Heterocyclic ScaffoldGeneral Synthetic Approach from Aryl GlyoxylatePotential Biological Relevance
Substituted FuransThree-component reaction with amines and alkynes nih.govAntiviral, Antitumor
Isoxazolyl Amino Furo[3,2-c]quinolinonesOne-pot, three-component reaction with 4-hydroxy-quinilinone and aminoisoxazoles nih.govKinase inhibition
1,2,4-OxadiazolesMulti-step synthesis involving amidoxime (B1450833) intermediatesAnti-Alzheimer agents rsc.org
BenzofuransPalladium-catalyzed coupling and cyclization nih.govAnticancer, Antimicrobial

This table is illustrative and based on the reactivity of related aryl glyoxylates.

Applications in Radical Reactions and Photochemistry

Benzoylformate esters are known to function as photoinitiators, compounds that generate reactive species upon exposure to light. vulcanchem.com These reactive species, typically free radicals, can initiate polymerization reactions. This compound, possessing the core benzoylformate structure, is expected to exhibit similar photochemical reactivity. Upon UV irradiation, it can undergo α-cleavage to generate a benzoyl radical and a methoxycarbonyl radical, both of which can initiate the polymerization of various monomers.

The 2,4-dimethyl substitution pattern may influence the absorption characteristics and the efficiency of radical generation compared to the unsubstituted methyl benzoylformate. This could allow for the tuning of curing speeds and depths in UV-curable coatings and inks. The study of unimolecular reactions of related radical species, such as 2,4-dimethyloxetanyl radicals, provides insight into the complex radical chemistry that can be initiated by such compounds. nih.gov

Potential in Polymer Synthesis or Material Science Applications

The primary application of this compound in material science would likely be as a photoinitiator for UV-curing systems, as discussed previously. vulcanchem.com UV-cured polymers are used in a vast array of applications, including coatings, adhesives, inks, and 3D printing resins. The properties of the final polymer, such as hardness, chemical resistance, and optical clarity, can be influenced by the choice of photoinitiator. The specific structure of this compound might offer advantages in terms of solubility in different monomer formulations or reduced yellowing upon curing.

While direct polymerization of this compound itself is not a primary application, its role in initiating the polymerization of other monomers, such as acrylates and methacrylates, is significant. The field of polymer science continually seeks new initiators to meet the demands of advanced material applications, and substituted benzoylformates represent a promising class of compounds. researchgate.netsci-hub.stresearchgate.net

Derivatization Strategies and Structure Reactivity Relationship Studies of Methyl 2,4 Dimethylbenzoylformate Analogues

Synthesis of Alpha-Ketoester Derivatives with Varied Alkyl or Aryl Moieties

The synthesis of analogues of methyl 2,4-dimethylbenzoylformate with different alkyl or aryl groups in place of the methyl ester can be achieved through several established synthetic routes. One common method involves the oxidative esterification of 2,2-dibromo-1-(2,4-dimethylphenyl)ethanone. This intermediate can be treated with a variety of alcohols in the presence of a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) to yield the corresponding α-keto esters. youtube.com This method is versatile, allowing for the introduction of primary, secondary, and even some tertiary alkyl groups, as well as aryl moieties through the use of phenols.

Another powerful approach is the Friedel-Crafts acylation of 1,3-dimethylbenzene with various oxalyl chlorides, followed by esterification. For instance, reacting 1,3-dimethylbenzene with ethyl oxalyl chloride under Lewis acid catalysis would yield ethyl 2,4-dimethylbenzoylformate. The choice of the oxalyl chloride allows for the direct introduction of different alkyl groups.

The following table illustrates the synthesis of various α-ketoester derivatives starting from 2,4-dimethylbenzoyl chloride, a common precursor.

EntryR-OH (Alcohol)ProductGeneral Yield (%)
1Methanol (B129727)This compound85-95
2EthanolEthyl 2,4-dimethylbenzoylformate80-90
3IsopropanolIsopropyl 2,4-dimethylbenzoylformate75-85
4Benzyl alcoholBenzyl 2,4-dimethylbenzoylformate70-80

Systematic Modification of the Aromatic Substituents

The electronic and steric properties of the aromatic ring in this compound can be systematically modified to study their impact on reactivity. The reactivity of substituted benzenes is highly dependent on the nature of the substituents. google.combiolscigroup.us Electron-donating groups generally increase the electron density of the ring, making it more susceptible to electrophilic attack, while electron-withdrawing groups have the opposite effect. google.combiolscigroup.us

Starting from different substituted toluenes or xylenes, a variety of analogues can be synthesized. For example, starting with 2,5-dimethyltoluene and following a similar synthetic sequence of oxidation and esterification would lead to methyl 2,5-dimethylbenzoylformate. The introduction of other functional groups, such as halogens or nitro groups, can be achieved through electrophilic aromatic substitution reactions on the 2,4-dimethylbenzoylformate core, although the directing effects of the existing methyl and benzoylformate groups must be considered.

The following table presents a hypothetical series of analogues with modified aromatic substituents and their expected relative reactivity in a typical nucleophilic addition to the keto-carbonyl, based on the electronic effects of the substituents.

EntryAromatic SubstituentProduct NameExpected Relative Reactivity
12,4-di-CH₃This compoundBaseline
24-OCH₃, 2-CH₃Methyl 4-methoxy-2-methylbenzoylformateLower
34-Cl, 2-CH₃Methyl 4-chloro-2-methylbenzoylformateHigher
44-NO₂, 2-CH₃Methyl 4-nitro-2-methylbenzoylformateSignificantly Higher

Exploration of Heterocyclic Analogues

The benzene (B151609) ring of this compound can be replaced with various heterocyclic systems to explore the impact of heteroatoms on the molecule's properties. The synthesis of such heterocyclic α-keto esters often involves building the heterocyclic ring from acyclic precursors that already contain the α-keto ester moiety or introducing the α-keto ester functionality onto a pre-existing heterocycle. google.com

For instance, furan-containing analogues can be synthesized via the Paal-Knorr synthesis from a 1,4-dicarbonyl compound which can be derived from an α-keto ester. pharmaguideline.com Thiophene analogues are also of significant interest and can be prepared through various cyclization reactions, often involving sulfur incorporation. organic-chemistry.orgmdpi.com Pyridine-based analogues can be synthesized using methods like the Hantzsch pyridine (B92270) synthesis, which involves the condensation of a β-keto ester, an aldehyde, and ammonia. google.comyoutube.com

Below is a table of representative heterocyclic analogues and a common synthetic method for each class.

HeterocycleRepresentative StructureCommon Synthetic Method
FuranMethyl (furan-2-yl)glyoxylatePaal-Knorr synthesis pharmaguideline.com
ThiopheneMethyl (thiophen-2-yl)glyoxylateGewald reaction mdpi.com
PyridineMethyl (pyridin-2-yl)glyoxylateOxidation of 2-acetylpyridine (B122185) followed by esterification google.com

Quantitative Structure-Reactivity Relationship (QSAR) Methodologies Applied to Reactivity Studies

Quantitative Structure-Reactivity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their reactivity. biolscigroup.us For a series of this compound analogues, a QSAR model could be developed to predict their reactivity towards a specific reaction, for example, the rate of reduction of the keto group.

The process would involve calculating a set of molecular descriptors for each analogue. These descriptors can be electronic (e.g., Hammett constants, dipole moment, HOMO/LUMO energies), steric (e.g., Taft steric parameters, molar refractivity), or hydrophobic (e.g., logP). nih.gov A mathematical model is then generated using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to establish a relationship between these descriptors and the experimentally determined reactivity. nih.gov

A hypothetical QSAR study for the reduction of a series of substituted benzoylformates might yield an equation like:

log(k) = c₀ + c₁σ + c₂Eₛ + c₃logP

where k is the reaction rate constant, σ is the Hammett substituent constant, Eₛ is the Taft steric parameter, and logP is the partition coefficient. The coefficients (c₀, c₁, c₂, c₃) are determined by the regression analysis.

The following table provides examples of descriptors that would be used in a QSAR study of this compound analogues.

Analogue SubstituentHammett Constant (σ)Taft Steric Parameter (Eₛ)logP
4-H0.000.002.1
4-CH₃-0.17-1.242.6
4-Cl0.23-0.972.8
4-NO₂0.78-2.521.9

Design and Synthesis of Chiral Derivatives

The synthesis of chiral derivatives of this compound is of great interest for applications in asymmetric synthesis and as potential chiral resolving agents. The primary route to introduce chirality is through the enantioselective reduction of the ketone carbonyl group to a hydroxyl group, yielding chiral α-hydroxy esters.

This can be achieved using a variety of chiral reducing agents or catalytic systems. For example, the use of chiral borane (B79455) reagents, such as those derived from α-pinene (e.g., Alpine-Borane), can afford the corresponding chiral alcohols with good to excellent enantioselectivity. Catalytic asymmetric hydrogenation using chiral metal complexes (e.g., Ru-BINAP) is another powerful method.

Alternatively, chiral auxiliaries can be attached to the ester group. For instance, esterification of 2,4-dimethylbenzoylformic acid with a chiral alcohol, such as (-)-menthol, would produce a diastereomeric mixture of esters that could potentially be separated.

The table below summarizes some approaches to synthesizing chiral derivatives.

MethodChiral Reagent/CatalystProduct TypeExpected Enantiomeric Excess (e.e.)
Asymmetric Reduction(R)-Alpine-Borane(R)-Methyl 2-hydroxy-2-(2,4-dimethylphenyl)acetate>90%
Catalytic HydrogenationRu-(S)-BINAP(S)-Methyl 2-hydroxy-2-(2,4-dimethylphenyl)acetate>95%
Chiral Auxiliary(-)-MentholDiastereomeric Menthyl 2,4-dimethylbenzoylformatesN/A (Separable)

Catalytic Roles and Ligand Design Utilizing Methyl 2,4 Dimethylbenzoylformate Derivatives

Future Research Directions and Emerging Paradigms for Methyl 2,4 Dimethylbenzoylformate

Integration with Flow Chemistry and Automated Synthesis Methodologies

The synthesis of α-ketoesters, including Methyl 2,4-dimethylbenzoylformate, is poised for a significant transformation through the adoption of flow chemistry and automated synthesis. Traditional batch synthesis methods often present challenges related to scalability, safety, and precise control over reaction parameters. Flow chemistry, which involves performing chemical reactions in a continuously flowing stream, offers solutions to many of these issues.

Flow reactors provide superior heat and mass transfer, enabling better control over reaction temperature and time, which is crucial for optimizing the yield and purity of α-ketoesters. Research has demonstrated the successful synthesis of α-ketoesters using flow reactors, often employing immobilized reagents and scavengers in a "catch and release" protocol. nih.govresearchgate.netcore.ac.uk This approach not only simplifies purification but also allows for the automation of multi-step syntheses. researchgate.netcore.ac.uk For this compound, a flow process could involve the oxidation of a suitable precursor followed by in-line purification, potentially leading to a more efficient and safer manufacturing process.

Automated synthesis platforms, which combine robotics with chemical reactors, further accelerate the discovery and optimization of reaction conditions. merckmillipore.com These systems can perform numerous experiments with varying parameters, such as catalyst, solvent, and temperature, in a high-throughput manner. By applying this technology to the synthesis of this compound, researchers could rapidly identify optimal conditions for its formation, moving beyond the limitations of traditional one-variable-at-a-time experimentation. beilstein-journals.org The integration of automated synthesis with flow chemistry represents a powerful paradigm for producing this and other fine chemicals with greater efficiency and reproducibility. numberanalytics.com

Table 1: Comparison of Batch vs. Flow Synthesis for α-Ketoesters

FeatureConventional Batch SynthesisContinuous Flow Synthesis
Heat Transfer Often inefficient, leading to hotspotsExcellent, allows for precise temperature control
Mass Transfer Limited by stirring efficiencySuperior, due to high surface-area-to-volume ratio
Safety Accumulation of reactive intermediates can be hazardousSmall reaction volumes minimize risk
Scalability Often requires re-optimizationMore straightforward scaling by running for longer times
Automation Complex to fully automateReadily integrated with automated systems
Purification Typically requires separate workup stepsCan incorporate in-line purification and scavenging

Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

The fields of machine learning (ML) and artificial intelligence (AI) are rapidly changing the landscape of chemical synthesis. beilstein-journals.org For a molecule like this compound, these computational tools offer the potential to predict reaction outcomes and optimize synthetic routes with unprecedented speed and accuracy.

One key application is the prediction of regioselectivity in electrophilic aromatic substitutions, a fundamental reaction type relevant to the synthesis of substituted aromatic compounds. rsc.orgresearchgate.net ML models, trained on large datasets of chemical reactions, can predict the most likely site of reaction on an aromatic ring with high accuracy (over 90% in some cases). acs.orgnih.gov Such a model could be used to predict the outcomes of various synthetic approaches to this compound or its precursors, guiding chemists toward the most promising strategies. These predictive models often use quantum mechanical descriptors as inputs to forecast the reactive sites. researchgate.netnih.gov

Table 2: Machine Learning Models in Chemical Reaction Prediction

Model TypeApplicationPotential for this compound
RegioML Predicts regioselectivity of electrophilic aromatic substitutions. rsc.orgGuiding the synthesis of the 2,4-dimethyl substituted aromatic ring.
Quadratic SVM Optimizes enzyme-catalyzed synthesis conditions. rsc.orgOptimizing a potential biocatalytic route to the target compound.
Chemma (LLM) Predicts reaction performance, conditions, and retrosynthesis. arxiv.orgarxiv.orgSuggesting novel synthetic pathways and predicting yields.
Graph-based Neural Networks Predicts reaction outcomes from reactant structures. rsc.orgForecasting the success of novel proposed reactions for synthesis.

Exploration of Novel Photochemical and Electrochemical Transformations

Photochemistry and electrochemistry offer green and powerful alternatives to traditional synthetic methods. This compound, as a benzoylformate derivative, is intrinsically linked to photochemistry, as these compounds are known photoinitiators. chemicalbook.comguidechem.com

The photoinitiating properties of methyl benzoylformate itself are well-documented; upon exposure to UV light, it can generate free radicals that initiate polymerization. chemicalbook.comsinocurechem.com Research into derivatives like this compound could focus on fine-tuning these properties. For instance, studies on similar derivatives have shown that molecular design can create photoinitiators for deep-layer curing under near-UV or visible LED light, which is a significant advantage for industrial applications. acs.org Future research could explore how the 2,4-dimethyl substitution pattern affects the absorption spectrum, initiation efficiency, and photolysis mechanism of the molecule.

Electrosynthesis provides another promising avenue. The synthesis of α-ketoesters from readily available acetophenones via electrochemical oxidation has been successfully demonstrated. nih.gov This method avoids the need for harsh chemical oxidants by using electrons as the "reagent." rsc.org An electrochemical approach to this compound could involve the oxidation of 2,4-dimethylacetophenone in the presence of a methanol (B129727) source. Such methods are often highly selective and can be performed under mild conditions, aligning with the principles of green chemistry. organic-chemistry.orgresearchgate.net

Advanced Spectroscopic Techniques for In Situ and Time-Resolved Mechanistic Studies

A deeper understanding of the reaction mechanisms involving this compound is crucial for its optimization and application. Advanced spectroscopic techniques, particularly those that allow for in situ and time-resolved measurements, are indispensable for this purpose.

Given its potential as a photoinitiator, time-resolved spectroscopy is especially relevant. numberanalytics.com Techniques like transient absorption spectroscopy can monitor the formation and decay of short-lived excited states and radical intermediates on timescales from picoseconds to milliseconds. wikipedia.org By applying these methods to this compound, researchers could directly observe the photochemical processes following light absorption, providing invaluable insights into the initiation mechanism. numberanalytics.comfiveable.me Time-resolved infrared (IR) spectroscopy is another powerful tool, as it can provide structural information about the transient species involved in a reaction. unipr.itnih.gov This could help to elucidate the exact nature of the radicals formed during photolysis.

In situ spectroscopy, where the reaction is monitored directly as it happens without sampling, can provide a wealth of kinetic and mechanistic data for both photochemical and ground-state reactions. This allows for the real-time tracking of reactants, intermediates, and products, which is essential for understanding complex reaction networks and optimizing conditions.

Development of Sustainable Synthetic Routes and Recycling Strategies

The principles of green chemistry are increasingly guiding synthetic efforts, emphasizing the need for sustainable routes and the recycling of reagents and catalysts. For this compound, this involves exploring biocatalysis and atom-economical reactions.

Biocatalysis, the use of enzymes or whole cells to perform chemical transformations, offers a highly selective and environmentally benign approach. The biocatalytic reduction of α-ketoesters to chiral α-hydroxy esters is a well-established field, often proceeding with high enantioselectivity. abap.co.in While this is the reverse of the typical synthesis, exploring enzymes that can catalyze the oxidation of a corresponding α-hydroxy acid or alcohol could lead to a sustainable synthesis of this compound. Various microorganisms and isolated enzymes like ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are being explored for these types of transformations. rsc.org

The development of synthetic routes that use molecular oxygen from the air as the primary oxidant is another key area of sustainable chemistry. organic-chemistry.org Copper-catalyzed aerobic oxidations have been reported for the synthesis of α-ketoesters from acetophenones or terminal alkynes. organic-chemistry.org Applying such a method to the synthesis of this compound would be highly atom-economical and avoid the use of stoichiometric heavy-metal oxidants. Furthermore, the use of recyclable catalysts, such as iron nanocomposites, for the oxidation of alkenes to α-keto acids presents another sustainable strategy. organic-chemistry.org

Multidisciplinary Research at the Interface of Organic Chemistry and Other Scientific Domains

The future utility of this compound may extend beyond traditional organic chemistry into multidisciplinary fields such as materials science and medicinal chemistry.

In polymer chemistry, the ketone and ester functionalities of the molecule present opportunities for its use as a monomer or a modifying agent. Polymers with ketone side-chains are versatile scaffolds that can be functionalized post-polymerization through reactions like oxime ligation. researchgate.netnih.gov this compound or a derivative could potentially be incorporated into polymer backbones, introducing reactive handles for further modification or providing specific properties to the resulting material. numberanalytics.com As a photoinitiator, it is already at the interface of organic and polymer chemistry, with applications in UV-curable coatings and 3D printing. sinocurechem.comacs.org

In medicinal chemistry, the α-ketoester motif is found in various biologically active compounds. nih.gov The related benzoylpiperidine fragment is considered a privileged structure in drug design. mdpi.com While no specific biological activity has been reported for this compound, its structure could serve as a starting point for the synthesis of new chemical entities. The α-ketoamide fragment, which can be readily synthesized from α-ketoesters, is of significant interest in drug discovery. nih.gov Future research could involve synthesizing libraries of compounds derived from this compound and screening them for biological activity, potentially uncovering new therapeutic leads. The conversion of aromatic ketones into a variety of other functional groups is an active area of research, highlighting the versatility of this chemical class as a synthetic intermediate. azom.comwaseda.jporganic-chemistry.org

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Methyl 2,4-dimethylbenzoylformate via esterification or Friedel-Crafts acylation?

  • Methodological Answer :

  • Esterification : Use 2,4-dimethylbenzoyl chloride with methanol under anhydrous conditions, catalyzed by H₂SO₄ or DMAP. Monitor reaction progress via TLC (hexane:ethyl acetate 4:1). Purify via vacuum distillation (150–160°C, 0.1 mmHg) .
  • Friedel-Crafts Acylation : React 2,4-dimethylbenzene with methyl chlorooxoacetate using AlCl₃ as a catalyst in dichloromethane. Quench with ice-water and extract with DCM. Confirm regioselectivity via ¹H NMR (aromatic proton splitting patterns) .

Q. What purification techniques are recommended for isolating this compound?

  • Methodological Answer :

  • Distillation : Effective for removing low-boiling-point byproducts (e.g., excess methanol).
  • Recrystallization : Use ethanol/water (3:1) to isolate crystals; monitor purity via melting point (expected 85–87°C).
  • Column Chromatography : Silica gel (60–120 mesh) with hexane:ethyl acetate (7:3) to separate stereoisomers or homologs .

Q. Which characterization methods are critical for confirming the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹³C NMR to confirm carbonyl (C=O) at ~170 ppm and methyl ester (-OCH₃) at ~52 ppm.
  • GC-MS : Compare retention time and fragmentation pattern with NIST database entries for esters .
  • IR Spectroscopy : Validate ester C=O stretch at ~1720 cm⁻¹ and aromatic C-H stretches at ~3050 cm⁻¹ .

Advanced Research Questions

Q. How can computational methods resolve reaction mechanism ambiguities in this compound synthesis?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) to model transition states during Friedel-Crafts acylation. Compare activation energies for ortho vs. para acylation pathways .
  • Kinetic Studies : Monitor reaction rates via UV-Vis spectroscopy in varying solvents (e.g., DCM vs. toluene). Correlate with solvent polarity parameters (e.g., ET(30)) .

Q. How do researchers address stability issues of this compound under acidic/basic conditions?

  • Methodological Answer :

  • Hydrolysis Studies : Incubate compound in pH 2 (HCl) and pH 12 (NaOH) buffers at 25°C. Quantify degradation via HPLC (C18 column, acetonitrile:water 60:40). Half-life <24 hrs at pH 12 suggests base sensitivity .
  • Stabilization Strategies : Add antioxidants (e.g., BHT) or store in anhydrous solvents (e.g., dehydrated xylene) to prevent ester hydrolysis .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer :

  • Solvent Effects : Compare ¹H NMR in CDCl₃ vs. DMSO-d₆; aromatic proton shifts vary due to hydrogen bonding.
  • Crystallography : Perform X-ray diffraction (e.g., CCDC 2032776 protocols) to confirm stereochemistry and rule out tautomeric forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.